molecular formula C23H22N4 B2904922 3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-70-7

3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2904922
CAS No.: 611197-70-7
M. Wt: 354.457
InChI Key: ABRRRIQTOALPQH-UHFFFAOYSA-N
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Description

3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with an isopropyl group at position 3, a carbonitrile group at position 4, and a 2-phenylethylamino moiety at position 1. This structural framework confers unique physicochemical and biological properties, making it a subject of interest in medicinal and materials chemistry. The compound’s synthesis typically involves multicomponent reactions or stepwise functionalization of the benzimidazole scaffold .

Properties

IUPAC Name

1-(2-phenylethylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4/c1-16(2)18-14-22(25-13-12-17-8-4-3-5-9-17)27-21-11-7-6-10-20(21)26-23(27)19(18)15-24/h3-11,14,16,25H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRRRIQTOALPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS Number: 611197-70-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler pyridine and benzimidazole derivatives. The key reactions include:

  • Formation of the Pyrido-Benzimidazole Core : The initial step often involves the reaction of isopropyl-substituted pyridine with phenethylamine to form the desired pyrido-benzimidazole structure.
  • Nitrile Functionalization : The introduction of the carbonitrile group is achieved through nucleophilic substitution reactions involving appropriate nitrile precursors.

This compound's structural complexity contributes to its diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related benzimidazole derivatives has shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11

These findings suggest that the compound may inhibit tumor cell proliferation effectively.

Antimicrobial Activity

In vitro studies have demonstrated that related compounds possess notable antimicrobial properties. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. For example:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CStaphylococcus aureus250 μg/mL
Compound DEscherichia coli250 μg/mL

This suggests a potential application in developing new antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory effects of similar pyrido-benzimidazole compounds have been explored, with some derivatives showing significant inhibition of pro-inflammatory cytokines such as TNFα and IL-17:

CompoundCytokine Inhibition IC50 (μM)Reference
Compound E0.1 - 1.0 (TNFα)
Compound F0.004 (p38α)

This highlights the compound's potential as an anti-inflammatory agent.

Case Study: Antitumor Activity in Lung Cancer

A study evaluated the efficacy of a benzimidazole derivative structurally related to our compound in inhibiting lung cancer cell lines. The results showed a dose-dependent reduction in cell viability, with an IC50 value significantly lower than standard chemotherapeutics, indicating a promising avenue for further research and development.

Case Study: Antimicrobial Efficacy Against Resistant Strains

Another investigation focused on the antimicrobial activity of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these compounds could inhibit MRSA growth effectively at concentrations lower than those required for conventional antibiotics, suggesting their potential as new therapeutic options in combating antibiotic resistance.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multicomponent reactions, which are advantageous for constructing complex molecular frameworks efficiently. These reactions allow for the incorporation of various functional groups that can enhance biological activity.

Key Synthetic Routes

  • Multicomponent Reactions : The compound can be synthesized through the Ugi reaction or other multicomponent strategies, which facilitate the formation of multiple bonds in a single step. This method is particularly useful in generating libraries of compounds for screening against biological targets .
  • Bioisosteric Modifications : The application of bioisosteres in the design of this compound allows for modifications that can improve potency and selectivity while reducing toxicity. For instance, substituting certain functional groups can lead to enhanced interactions with biological targets .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, making it a candidate for further investigation in cancer therapies. Its structural similarity to known anticancer agents supports this potential .
  • Antimicrobial Properties : There is evidence indicating that derivatives of this compound exhibit antimicrobial activity against various pathogens. This suggests its utility in developing new antibiotics or antifungal agents .
  • Neurotropic Effects : Some studies have highlighted the neurotropic effects of related compounds, indicating potential applications in treating neurological disorders .

Case Study 1: Antitumor Efficacy

A study focusing on the antitumor efficacy of pyrido[1,2-a]benzimidazole derivatives demonstrated that compounds similar to this compound showed significant inhibition of tumor cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells .

Case Study 2: Antimicrobial Activity

In another research project, derivatives were tested against a panel of bacterial strains. The results indicated that certain modifications to the core structure enhanced their antimicrobial activity significantly compared to standard antibiotics .

Activity TypeObserved EffectReference
AntitumorInhibition of cell proliferation
AntimicrobialEffective against pathogens
NeurotropicPotential therapeutic effects

Table 2: Synthetic Routes Overview

Synthetic MethodAdvantagesReference
Multicomponent ReactionsEfficient construction of complex molecules
Bioisosteric ModificationsImproved potency and reduced toxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrido[1,2-a]benzimidazole-4-carbonitrile scaffold serves as a versatile template for derivatization. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, biological activity, and synthetic methodologies.

Substituent Variations and Physicochemical Properties
Compound Name Substituents (Positions) Key Physicochemical Properties Reference
3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile 3-isopropyl, 1-(2-phenylethylamino) High lipophilicity (logP ~4.5 estimated)
1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile 3-isopropyl, 1-(piperazinyl-naphthylmethyl) Enhanced steric bulk, moderate solubility
1-(Isobutylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile 3-isopropyl, 1-(isobutylamino) Lower molecular weight (MW 341.4 g/mol)
3-Propyl-1-[(2-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile 3-propyl, 1-(pyridinylmethylamino) Polar pyridyl group improves solubility
5-{2-Hydroxy-3-[(4-isopropylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile 3-methyl, 5-(hydroxypropyl-isopropylphenyl) Hydrophilic due to hydroxyl and amino groups

Key Observations :

  • The isopropyl group at position 3 (common in the target compound and others) enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Critical Analysis of Contradictory Evidence

  • Antimicrobial Efficacy: While reports antimicrobial activity for morpholino- and tosyloxy-substituted derivatives, notes that pyrido[1,2-a]pyrimidines underperform compared to clinical standards. This discrepancy highlights the need for substituent-specific evaluations.
  • Synthetic Feasibility : emphasizes the simplicity of multicomponent syntheses, but and suggest that complex substituents (e.g., naphthylmethyl) necessitate additional steps, reducing yield .

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